molecular formula C21H14Cl2N4O3 B11519799 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3,4-dichlorobenzoate

4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3,4-dichlorobenzoate

Cat. No.: B11519799
M. Wt: 441.3 g/mol
InChI Key: IUCGHGGDIGZZRX-UHFFFAOYSA-N
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Description

4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}phenyl 3,4-dichlorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}phenyl 3,4-dichlorobenzoate typically involves a multi-step process. One common method involves the condensation of an aryl aldehyde with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . This reaction is catalyzed by disulfonic acid imidazolium chloroaluminate, which acts as a dual and heterogeneous catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}phenyl 3,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}phenyl 3,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of both pyrano[2,3-c]pyrazole and dichlorobenzoate moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14Cl2N4O3

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2N4O3/c1-10-17-18(14(9-24)19(25)30-20(17)27-26-10)11-2-5-13(6-3-11)29-21(28)12-4-7-15(22)16(23)8-12/h2-8,18H,25H2,1H3,(H,26,27)

InChI Key

IUCGHGGDIGZZRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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